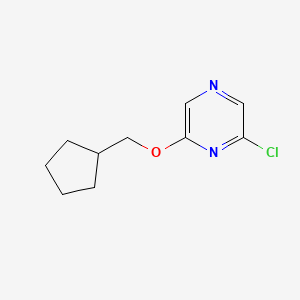

2-Chloro-6-(cyclopentylmethoxy)pyrazine

Description

2-Chloro-6-(cyclopentylmethoxy)pyrazine (CID 18186863) is a pyrazine derivative characterized by a chlorine atom at the 2-position and a cyclopentylmethoxy group at the 6-position. Its molecular formula is C₁₀H₁₃ClN₂O, with a calculated molecular weight of ~212.68 g/mol. The cyclopentylmethoxy substituent introduces significant steric bulk and lipophilicity compared to simpler alkoxy or alkyl groups. Its SMILES string (C1CCC(C1)COC2=CN=CC(=N2)Cl) and InChIKey (JPXVIUNZXARJHN-UHFFFAOYSA-N) confirm its bicyclic ether structure .

Properties

IUPAC Name |

2-chloro-6-(cyclopentylmethoxy)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c11-9-5-12-6-10(13-9)14-7-8-3-1-2-4-8/h5-6,8H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPXVIUNZXARJHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)COC2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(cyclopentylmethoxy)pyrazine typically involves the reaction of 2-chloropyrazine with cyclopentylmethanol in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for 2-Chloro-6-(cyclopentylmethoxy)pyrazine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and advanced purification techniques are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(cyclopentylmethoxy)pyrazine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyrazine N-oxides or reduction to form dihydropyrazines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethylformamide.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

Substitution Reactions: Various substituted pyrazines, depending on the nucleophile used.

Oxidation Reactions: Pyrazine N-oxides.

Reduction Reactions: Dihydropyrazines.

Hydrolysis: Pyrazine alcohols.

Scientific Research Applications

2-Chloro-6-(cyclopentylmethoxy)pyrazine is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is used in the study of biological pathways and enzyme interactions.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(cyclopentylmethoxy)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the cyclopentylmethoxy group contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating target enzymes, leading to various physiological effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Lipophilicity : The cyclopentylmethoxy group in the target compound increases hydrophobicity (logP ~2.5 estimated) compared to smaller substituents like methoxy (logP ~1.2) or methyl (logP ~0.8). This enhances membrane permeability, making it suitable for drug candidates .

- Steric Effects : The bulky cyclopentylmethoxy group may hinder nucleophilic substitution at the 2-chloro position, whereas compounds with pyrrolidinyl or pyridinyl groups (e.g., ) exhibit faster reactivity due to reduced steric hindrance.

- Thermal Stability : Pyrazines with aromatic substituents (e.g., pyridinyl in ) show higher melting points (178°C) compared to aliphatic analogs like 2-ethyl-6-methylpyrazine (liquid at room temperature) .

Biological Activity

2-Chloro-6-(cyclopentylmethoxy)pyrazine is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to the class of pyrazines, which are known for their diverse biological properties, including antimicrobial, anticancer, and neuropharmacological effects. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-Chloro-6-(cyclopentylmethoxy)pyrazine can be described as follows:

- IUPAC Name : 2-Chloro-6-(cyclopentylmethoxy)pyrazine

- Molecular Formula : C12H14ClN

- Molecular Weight : 221.70 g/mol

- CAS Number : 426829-74-5

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 221.70 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of 2-Chloro-6-(cyclopentylmethoxy)pyrazine is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the chlorinated pyrazine moiety enhances its binding affinity to these targets, potentially modulating their activity through competitive inhibition or allosteric modulation.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

- Antimicrobial Activity : Preliminary studies suggest that 2-Chloro-6-(cyclopentylmethoxy)pyrazine may possess antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Potential : In vitro assays have demonstrated that this compound can inhibit the growth of various cancer cell lines, indicating its potential as an anticancer agent.

- Neuropharmacological Effects : Binding studies have shown significant interaction with neurotransmitter receptors, suggesting a role in modulating neurochemical pathways.

Case Studies and Research Findings

- Antimicrobial Studies : A study conducted on various bacterial strains revealed that 2-Chloro-6-(cyclopentylmethoxy)pyrazine exhibited a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL, indicating moderate antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Anticancer Activity : In a recent investigation involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. This suggests its potential as a therapeutic agent in cancer treatment.

- Neuropharmacology Research : Binding affinity assays indicated that the compound interacts with dopamine receptors, showing promise for further exploration in treating neurological disorders such as schizophrenia and Parkinson's disease.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-Chloro-6-(cyclopentylmethoxy)pyrazine, it is useful to compare it with structurally related compounds:

| Compound Name | Key Differences |

|---|---|

| 2-Chloro-5-(cyclohexylmethoxy)pyrazine | Different alkyl substituent affecting bioactivity |

| 3-Chloro-6-(cyclopentylmethoxy)pyrazine | Variation in position of chlorine atom |

The structural variations significantly influence the pharmacological properties and biological activities of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.